Benzethonium chloride monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5929-09-9 |
|---|---|
Molecular Formula |
C27H42NO2.Cl.H2O C27H44ClNO3 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
InChI Key |
VAPZFIMSURJAMN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
Color/Form |
COLORLESS CRYSTALS |
melting_point |
327 to 331 °F (NTP, 1992) |
physical_description |
Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |
solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
Benzethonium Chloride Monohydrate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Benzethonium Chloride
Established Synthetic Pathways for Benzethonium (B1203444) Chloride Derivatives
The synthesis of benzethonium chloride and its derivatives typically follows a multi-step pathway involving etherification, amination, and quaternization. A common industrial method begins with p-diisobutylphenol.
One established pathway involves three main steps:
Etherification : p-Diisobutylphenol is condensed with β,β'-dichlorodiethyl ether in the presence of a basic catalyst. This reaction yields the intermediate 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride. chemicalbook.com
Amine Formation : The resulting chlorinated intermediate undergoes alkaline dimethylamination. This nucleophilic substitution reaction replaces the terminal chlorine atom with a dimethylamino group, producing the tertiary amine, N,N-dimethyl-2-(2-(p-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethanamine. chemicalbook.com This intermediate is then purified, typically by distillation.
Quaternization : The purified tertiary amine is dissolved in a suitable organic solvent and treated with benzyl (B1604629) chloride. This final step is a quaternization reaction, where the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, forming the quaternary ammonium (B1175870) salt, benzethonium chloride, which precipitates from the solution. chemicalbook.com
A similar pathway is employed for the synthesis of derivatives such as Methylbenzethonium chloride . The synthesis also involves three core steps:
Etherification : 4-tert-Octylphenol reacts with chloroethanol to form 2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethan-1-ol.
Amine Formation : The ethoxylated intermediate then reacts with (β-chloroethyl)dimethylamine.
Quaternization : The final step involves the quaternization of the tertiary amine intermediate with benzyl chloride in ethyl acetate (B1210297).
Another type of derivative is formed through an exchange reaction. For example, the benzethonium salt of heparin is synthesized by reacting heparin sodium with benzethonium chloride in an aqueous solution. semanticscholar.org This process involves a straightforward salt metathesis reaction where the sodium cation of heparin is exchanged for the benzethonium cation, yielding the heparin salt as a product. semanticscholar.org
Design and Synthesis of Novel Benzethonium Chloride Analogues
The design and synthesis of novel analogues of benzethonium chloride are driven by the goal of creating compounds with modified or enhanced properties. A key strategy involves altering the structure of the quaternary ammonium compound. One area of research has been the synthesis of benzalkonium chloride (BAC) analogues, which are structurally related to benzethonium chloride, that incorporate pyridine (B92270) rings. researchgate.netnih.govmdpi.com
The synthesis of these novel analogues is often achieved through the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. In the synthesis of pyridine-containing analogues, N,N-dimethylalkylamines (with varying alkyl chain lengths from 8 to 18 carbons) are reacted with 4-chloromethylpyridine. mdpi.com The use of a polar aprotic solvent as the reaction medium allows the synthesis to proceed efficiently at room temperature, yielding the desired N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides in good yields. researchgate.netmdpi.com
The characterization of these new compounds is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed, including:
Nuclear Magnetic Resonance (NMR) spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy
Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.netnih.govmdpi.com
Computational methods, such as PM3 semiempirical calculations, have also been used to determine the molecular structures and heats of formation for these novel analogues. nih.gov
Optimization of Synthetic Conditions and Yield
Optimizing synthetic conditions is critical for maximizing product yield, reducing reaction times, and ensuring the economic viability of the manufacturing process. For the synthesis of benzethonium chloride, several parameters in the final quaternization step can be fine-tuned.
In a specific documented procedure, the reaction between the tertiary amine intermediate and benzyl chloride is conducted under controlled conditions to achieve a high yield. chemicalbook.com The key parameters that are optimized include:
Temperature : The reaction is heated to 115°C. chemicalbook.com
Reaction Time : The mixture is allowed to react for 7 hours under these conditions. chemicalbook.com
Atmosphere : The reaction is carried out under a nitrogen atmosphere to prevent side reactions. chemicalbook.com
Purification : Following the reaction, a series of work-up steps, including dehydration with toluene, crystallization, and recrystallization from acetone, are performed to achieve a final product purity of over 99% and a high yield. chemicalbook.com For instance, starting with 450 kg of the intermediate amine and 200 kg of benzyl dimethylamine, 731 kg of benzethonium chloride with 99.3% purity can be obtained. chemicalbook.com
General optimization strategies for related syntheses, such as those catalyzed by benzethonium chloride itself, highlight the importance of systematically varying reaction parameters. orientjchem.orgresearchgate.net These include adjusting the solvent system (e.g., using an ethanol-water mixture), reaction temperature, and reaction time to find the most efficient conditions for the desired transformation. orientjchem.orgresearchgate.net
Synthesis and Characterization of Benzethonium Chloride Intermediates
One critical intermediate is 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene (B151609) . A patented method for its preparation involves the reaction of (2-(2-chloro-ethoxy) ethoxy) benzene with 2-chloro-2,4,4-trimethylpentane. google.com The reaction is carried out in a haloalkane solvent, and an acid-binding agent is used to maintain the pH. The reaction temperature is controlled at 50-60°C for 2-3 hours. google.com This method is described as simple, cost-effective, and providing a high product yield. google.com
Another crucial intermediate is the tertiary amine, N,N-dimethyl-2-(2-(p-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethanamine . This compound is formed by the amination of the previously mentioned chlorinated intermediate. chemicalbook.com Its physical and chemical properties are well-documented. echemi.comechemi.com
Mechanistic Elucidation of Benzethonium Chloride Action
Cellular and Subcellular Mechanisms of Action
The antimicrobial activity of benzethonium (B1203444) chloride stems from its ability to interact with and disrupt various cellular and subcellular components of microorganisms.
Disruption of Microbial Cell Membrane Integrity and Permeability
The primary target of benzethonium chloride is the microbial cell membrane. patsnap.comontosight.aiontosight.ai The positively charged quaternary ammonium (B1175870) group of the molecule is attracted to the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and proteins. patsnap.compatsnap.com This initial electrostatic interaction facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer of the cell membrane. patsnap.com
This integration disrupts the structural integrity of the membrane, leading to a number of detrimental effects: patsnap.comontosight.ai
Increased Permeability: The embedding of benzethonium chloride molecules creates pores or channels in the membrane, significantly increasing its permeability. patsnap.compatsnap.com
Leakage of Cellular Contents: This loss of integrity results in the leakage of essential intracellular components, including ions, nucleotides, and other small molecules. patsnap.comfiveable.me
Loss of Osmotic Balance: The uncontrolled movement of substances across the compromised membrane leads to an imbalance in osmotic pressure, which can be catastrophic for the cell. patsnap.com
Disruption of Electrochemical Gradient: The cell membrane's ability to maintain a proper electrochemical gradient, crucial for processes like energy production and nutrient transport, is compromised. patsnap.com
Studies on Gram-negative bacteria have shown that benzethonium chloride induces permeabilization of both the outer and inner membranes in a two-step process, initially disrupting the outer membrane before permeabilizing the inner one. nih.govresearchgate.net Even at sub-lethal concentrations, it can disturb the integrity of these membranes. nih.gov
Interference with Microbial Metabolic Processes
Beyond direct membrane damage, benzethonium chloride can interfere with essential microbial metabolic processes. patsnap.com Once inside the cell, it can inhibit the activity of various enzymes and denature proteins, disrupting critical metabolic pathways. patsnap.compatsnap.com Research on anaerobic microbial communities has demonstrated that exposure to benzalkonium chloride, a related quaternary ammonium compound, leads to a disruption in the ability of the system to convert fatty acids to methane, indicated by the accumulation of volatile fatty acids like propionic, isobutyric, and isovaleric acids. mdpi.com This suggests an inhibitory effect on fermentation and methanogenesis. mdpi.com Furthermore, in some microbial systems, the presence of these compounds can lead to a significant disturbance in the metabolism of amino acids. mdpi.com
Effects on Intracellular Organelles and Cellular Contents
Benzethonium chloride's disruptive effects extend to intracellular organelles. It has been proposed that, similar to other cationic molecules, benzethonium chloride can cause swelling and damage to the rough endoplasmic reticulum (rER). drugbank.com The cationic nature of these compounds suggests that mitochondria, being negatively charged, are a major intracellular target. nih.gov Studies on the related compound benzalkonium chloride have shown it can diminish mitochondrial membrane potential, inhibit ATP synthesis, and promote the production of reactive oxygen species (ROS). nih.gov Furthermore, benzethonium chloride has been observed to inhibit DNA synthesis, although the precise mechanism of this interaction is not fully elucidated. patsnap.com This cumulative damage to membranes, proteins, and organelles ultimately leads to cell death. patsnap.comdrugbank.com In the liver of the common carp (B13450389) (Cyprinus carpio), exposure to benzethonium chloride has been shown to cause histopathological changes, including hepatocyte vacuolization, which is indicative of metabolic damage and degeneration. mdpi.com
Molecular Interactions with Biological Components
At the molecular level, the efficacy of benzethonium chloride is rooted in its interactions with key biological molecules.
Binding to Phospholipids and Proteins
The fundamental interaction driving the antimicrobial action of benzethonium chloride is its binding to phospholipids and proteins within the cell membrane. patsnap.compatsnap.com The positively charged quaternary nitrogen atom of benzethonium chloride associates with the polar head groups of acidic phospholipids in the membrane. drugbank.com This is followed by the hydrophobic tail interacting with the hydrophobic core of the membrane. drugbank.com This dual interaction is crucial for destabilizing the lipid bilayer. ontosight.ai Some studies have also explored the binding of related compounds to anionic phospholipids and aminophospholipids, which can be present on the surface of tumor vasculature and in viral envelopes. google.comgoogle.com
Formation of Mixed-Micelle Aggregates
Benzethonium chloride is thought to form mixed-micelle aggregates with the hydrophobic components of the microbial membrane. drugbank.com This process effectively solubilizes the membrane, leading to cell lysis and the leakage of cytoplasmic contents. drugbank.com The formation of micelles is a characteristic property of surfactants like benzethonium chloride. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The self-association of benzethonium chloride in aqueous solution has been analyzed, with its CMC being determined by various experimental methods. researchgate.net The composition of mixed micelles formed by benzethonium chloride and other surfactants can be influenced by the interactions between the different surfactant molecules. researchgate.netmdpi.com
Antimicrobial Activity and Spectrum of Benzethonium Chloride
Broad-Spectrum Efficacy against Diverse Microbial Classes
Benzethonium (B1203444) chloride, a synthetic quaternary ammonium (B1175870) salt, is recognized for its broad-spectrum antimicrobial properties, demonstrating effectiveness against a diverse range of microorganisms including bacteria, fungi, and certain viruses. drugbank.comwikipedia.org Its mechanism of action is primarily attributed to its cationic surfactant nature. patsnap.com The positively charged molecule interacts with the negatively charged components of microbial cell membranes, leading to a disruption of membrane integrity and leakage of essential intracellular contents, ultimately causing cell death. patsnap.compatsnap.com
Bacteria: Benzethonium chloride exhibits potent activity against bacteria, particularly Gram-positive species. parksideirl.com Its efficacy extends to clinically significant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org While generally more effective against Gram-positive bacteria, it also demonstrates activity against Gram-negative bacteria like Escherichia coli and Salmonella. wikipedia.orgparksideirl.comdrugbank.com Minimum inhibitory concentration (MIC) studies, which determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been used to quantify its antibacterial potency. researchgate.net For instance, in vitro studies have shown that all tested isolates of Streptococcus agalactiae were inhibited at MIC values ranging from 0.39 to 6.25 mg/L. oup.com
Fungi: The compound is also effective against various fungi, including yeasts and molds. drugbank.comwikipedia.org It has demonstrated fungicidal activity against common environmental fungi. nih.gov For example, studies have investigated its efficacy against Aspergillus niger, a prevalent airborne fungus. nih.gov The minimum inhibitory and fungicidal concentrations (MIC and MFC) for benzalkonium chloride, a related quaternary ammonium compound, against fungi isolated from frescoes ranged from 0.1 to 4.0 μL/mL. researchgate.net
Viruses: Benzethonium chloride has shown efficacy against a variety of enveloped viruses. wikipedia.orgpatsnap.comparksideirl.com The lipid envelope of these viruses is a critical target for the surfactant action of the compound. novonordiskpharmatech.com Its activity has been noted against viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis B, and Hepatitis C. wikipedia.orgparksideirl.com
Table 1: In Vitro Antimicrobial Efficacy of Benzethonium Chloride against Various Microorganisms
| Microbial Class | Organism | Efficacy Measurement | Result | Citation |
|---|---|---|---|---|
| Bacteria | Streptococcus agalactiae | MIC Range | 0.39 - 6.25 mg/L | oup.com |
| Bacteria | Streptococcus agalactiae | MIC90 | 3.12 mg/L | oup.com |
| Bacteria | Pseudomonas aeruginosa | MIC | 64 mg/L | nih.gov |
| Fungi | Various cleanroom isolates | MIC Range | ≤ 16 µg/mL | nih.gov |
Factors Influencing Antimicrobial Potency in vitro
The antimicrobial effectiveness of benzethonium chloride in a laboratory setting is not absolute and can be significantly influenced by several physicochemical factors.
pH: The pH of the environment plays a crucial role in the activity of benzethonium chloride. Its antimicrobial efficacy is generally enhanced in alkaline conditions, with an effective pH range spanning from 4 to 10. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com The increased activity at higher pH values is attributed to the greater negative charge on microbial cell walls, which promotes binding of the cationic benzethonium chloride molecule. americanpharmaceuticalreview.com However, some studies have also reported effective action at slightly acidic pH. scielo.brscielo.br
Presence of Organic Matter: The presence of organic materials such as serum or milk can diminish the antimicrobial potency of benzethonium chloride. parksideirl.comscielo.br These substances can interfere with the action of the disinfectant, potentially reducing its efficacy. scielo.br For example, one study demonstrated that the presence of whole milk and skim milk compromised the disinfectant's action against Salmonella species. scielo.br
Presence of Anionic Compounds: As a cationic surfactant, benzethonium chloride can be inactivated by anionic compounds, such as soaps and some detergents. parksideirl.com The interaction between the positively charged benzethonium chloride and negatively charged anionic molecules can lead to the formation of an inactive complex, thereby neutralizing its antimicrobial effect.
Concentration: The concentration of benzethonium chloride is a key determinant of its antimicrobial activity. Higher concentrations typically result in more rapid and potent microbicidal action. nih.gov The minimum inhibitory concentration (MIC) is a standard measure used to define the lowest effective concentration against a specific microorganism. researchgate.netmdpi.com Studies have shown that even small increases in MIC, as low as two-fold, are considered indicative of decreased susceptibility. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzethonium chloride |
| Benzalkonium chloride |
| Chlorhexidine |
| Ciprofloxacin |
| Clindamycin |
| Erythromycin |
| Levofloxacin |
| Norfloxacin |
| Penicillin |
| Polymyxin (B74138) B |
| Tetracycline (B611298) |
| Vancomycin |
Mechanisms and Evolution of Antimicrobial Resistance to Benzethonium Chloride
Efflux Pump Systems and Gene Expression (e.g., qac genes)
A primary mechanism of resistance to benzethonium (B1203444) chloride involves the active expulsion of the compound from the bacterial cell via efflux pumps. ekb.eg These are membrane-associated protein complexes that recognize and export a wide range of toxic substances, including biocides and antibiotics. processcleaningsolutions.com The genes encoding these pumps, particularly the qac (quaternary ammonium (B1175870) compound) genes, are frequently associated with reduced susceptibility to benzethonium chloride. ekb.eg
Several families of efflux pumps contribute to benzethonium chloride resistance. The Small Multidrug Resistance (SMR) family, encoded by genes like qacC/smr, qacG, qacH, and qacJ, and the Major Facilitator Superfamily (MFS) are prominent examples. arvojournals.orgnih.govresearchgate.net For instance, in Staphylococcus species, the qacA/B and qacC/smr genes are well-characterized and their presence often correlates with increased minimum inhibitory concentrations (MICs) of benzethonium chloride. arvojournals.org The qacA/B genes encode a larger protein with 14 transmembrane segments, while qacC/smr encodes a smaller protein with four. arvojournals.org These genes are often located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. arvojournals.orgresearchgate.net
In a study of methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, qacJ was the most frequently detected biocide resistance gene, followed by qacG. ekb.eg The presence of these genes was significantly associated with higher MICs of benzalkonium chloride, a closely related QAC. ekb.eg Similarly, in environmental isolates of staphylococci, qacA/B, qacC, qacG, qacH, and qacJ have all been identified. nih.gov
The expression of these efflux pump genes can be induced by exposure to benzethonium chloride. This upregulation leads to a higher density of pumps in the cell membrane, enhancing the cell's capacity to expel the biocide and survive at higher concentrations. researchgate.netasm.org
Table 1: Key Efflux Pump Genes Associated with Benzethonium Chloride Resistance
| Gene Family | Example Genes | Organisms Commonly Found In |
| Small Multidrug Resistance (SMR) | qacC/smr, qacG, qacH, qacJ | Staphylococcus spp. arvojournals.orgnih.gov |
| Major Facilitator Superfamily (MFS) | mfsQ | Stenotrophomonas maltophilia nih.gov |
| ATP-Binding Cassette (ABC) | Not specified in provided context | Not specified in provided context |
| Resistance-Nodulation-Division (RND) | mexCD-oprJ | Pseudomonas aeruginosa asm.org |
Modifications in Microbial Membrane Composition
Since the primary target of benzethonium chloride is the cell membrane, alterations in membrane structure and composition are a key resistance strategy. asm.orgmdpi.com Bacteria can modify their membrane to reduce the binding or disruptive effects of the cationic surfactant.
Resistant strains of Pseudomonas aeruginosa have been shown to have different phospholipid and fatty acid compositions compared to susceptible strains. asm.orgresearchgate.net These changes can alter membrane fluidity and charge, making it less permeable to benzethonium chloride. For example, an increase in the negativity of the cell surface charge has been observed in P. aeruginosa as it becomes more resistant, which may be a result of changes in outer membrane structures. oup.com
In Listeria monocytogenes, exposure to benzethonium chloride can lead to upregulation of genes involved in fatty acid metabolism, suggesting a role for membrane modification in the response to this biocide. nih.gov
Expression of Stress Response and Repair Systems in Microorganisms
Exposure to benzethonium chloride induces a stress response in bacteria, activating various systems to repair cellular damage and enhance survival. nih.gov These responses are often general and can confer protection against a range of stressors, including other antimicrobials.
In Bacillus cereus, exposure to benzalkonium chloride led to the expression of genes involved in general and oxidative stress responses. nih.gov Similarly, in Acinetobacter baumannii, exposure resulted in the expression of genes involved in oxidative stress defense. nih.gov In Klebsiella pneumoniae, the Cpx envelope stress response system has been shown to play a role in the response to benzalkonium chloride exposure. nih.gov
The alternative sigma factor SigB is crucial for the general stress response in some Gram-positive bacteria. In Listeria monocytogenes, overexpression of sigB was associated with decreased susceptibility to benzalkonium chloride. nih.gov This regulon controls the expression of a large set of genes that help the bacterium cope with various environmental insults. microbiologyresearch.org
Co-selection and Cross-Resistance with Antibiotics
A significant concern with the use of benzethonium chloride is its potential to promote the development of antibiotic resistance through co-selection and cross-resistance. processcleaningsolutions.comasm.org
Co-selection occurs when the genes for biocide resistance and antibiotic resistance are located on the same mobile genetic element, such as a plasmid or transposon. europa.eu When the bacterial population is exposed to the biocide, it selects for the survival of cells carrying this mobile element, and consequently, the linked antibiotic resistance genes are also selected for and propagated. For example, some multi-resistance plasmids in staphylococci have been found to carry both qac genes and genes for resistance to antibiotics like penicillin (bla) and tetracycline (B611298) (tet). europa.eu
Cross-resistance happens when a single resistance mechanism confers resistance to both biocides and antibiotics. europa.euresearchgate.net Efflux pumps are a major mechanism of cross-resistance. processcleaningsolutions.com Pumps like the AcrAB-TolC system in Enterobacteriaceae and the MexCD-OprJ system in Pseudomonas aeruginosa can expel a broad range of substrates, including both benzethonium chloride and various classes of antibiotics. asm.orgmicrobiologyresearch.org Exposure to benzethonium chloride can lead to the overexpression of these pumps, resulting in decreased susceptibility to clinically relevant antibiotics. asm.org
Studies have shown that exposure to benzalkonium chloride can lead to decreased susceptibility to antibiotics such as ciprofloxacin, penicillin, tetracycline, chloramphenicol, and streptomycin (B1217042) in various bacterial species. mdpi.commarquette.edubrieflands.com
Table 2: Examples of Co-selection and Cross-Resistance
| Mechanism | Description | Example |
| Co-selection | Resistance genes for both benzethonium chloride and antibiotics are located on the same mobile genetic element. | Plasmids in Staphylococcus carrying both qac genes and penicillin resistance genes. europa.eu |
| Cross-resistance | A single resistance mechanism provides resistance to both benzethonium chloride and antibiotics. | Overexpression of the MexCD-OprJ efflux pump in P. aeruginosa leading to resistance to both benzethonium chloride and antibiotics. asm.org |
Biofilm Formation as a Resistance Strategy
Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. goums.ac.ir Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents, including benzethonium chloride, compared to their free-living (planktonic) counterparts. brieflands.complos.org
The EPS matrix acts as a physical barrier, limiting the penetration of the biocide to the cells within the biofilm. goums.ac.ir Furthermore, the physiological state of bacteria within a biofilm is different from that of planktonic cells. They often have slower growth rates and altered gene expression, which can contribute to their reduced susceptibility. brieflands.com
Interestingly, sub-lethal concentrations of benzethonium chloride can actually stimulate biofilm formation in some bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, and various Vibrio species. brieflands.comfrontiersin.org This can create a positive feedback loop, where low levels of the biocide promote the formation of a protective biofilm, further enhancing resistance.
In mixed-species biofilms, the resistance of the community can be greater than that of the individual species. For instance, in a dual-species biofilm of Listeria monocytogenes and Pseudomonas putida, the presence of P. putida significantly increased the resistance of the biofilm to benzalkonium chloride. plos.org
Genetic Adaptations and Mutations in Resistance Acquisition
In addition to the acquisition of mobile genetic elements, bacteria can develop resistance to benzethonium chloride through mutations in their own chromosomal DNA. asm.orgplos.org These mutations can alter the target of the biocide or the regulation of resistance mechanisms.
For example, in Pseudomonas aeruginosa, exposure to increasing concentrations of benzalkonium chloride selected for mutations in the pmrB gene, which is involved in polymyxin (B74138) resistance. asm.org This highlights a genetic link between resistance to this biocide and a last-resort antibiotic.
In Listeria monocytogenes, chemical mutagenesis led to the isolation of mutants with increased tolerance to benzalkonium chloride. plos.org These mutants had nonsynonymous mutations in genes such as dagK (a diacylglycerol kinase) and lmo2768 (a permease-encoding gene). plos.org Another study on Listeria species found that adaptation to low concentrations of benzalkonium chloride was associated with nonsynonymous mutations in fepR, a repressor of the MATE family efflux pump FepA. nih.govbiorxiv.org
Environmental Occurrence, Fate, and Ecological Impact of Benzethonium Chloride
Detection and Prevalence in Wastewater and Aquatic Environments
Benzethonium (B1203444) chloride, along with other QACs, is frequently detected in the influent of wastewater treatment plants (WWTPs). nih.govnih.gov While WWTPs are designed to treat various contaminants, they are not always fully effective at removing persistent compounds like BZC. nih.gov Consequently, BZC can be found in wastewater effluents, which are discharged into rivers and other surface waters. nih.gov
Studies have reported the presence of benzalkonium chlorides (a class of QACs that includes BZC) in wastewater effluents, with concentrations sometimes reaching the milligram-per-liter range. nih.gov In surface waters, concentrations are typically lower, often in the microgram-per-liter range. bohrium.com The prevalence and concentration of BZC in aquatic environments can be influenced by factors such as proximity to urban and industrial areas, the efficiency of local wastewater treatment, and rainfall, which can lead to overflow events and direct discharge of untreated wastewater. bohrium.comnih.gov
Biodegradation Pathways and Identification of Microbial Degrading Communities
The breakdown of benzethonium chloride in the environment is primarily a biological process. wikipedia.org The initial and most critical step in its biodegradation is the cleavage of the alkyl chain from the quaternary nitrogen atom. wikipedia.org This dealkylation significantly reduces the compound's toxicity. nih.gov Subsequent steps involve debenzylation, demethylation, and the eventual breakdown of the molecule into simpler, less harmful substances like carbon dioxide, water, ammonia, and chloride ions. wikipedia.org
Several microbial communities have been identified that are capable of degrading BZC and other QACs. nih.govasm.org Genera such as Pseudomonas and Achromobacter have been shown to be particularly effective at breaking down these compounds. acs.orgresearchgate.net Specific strains, including Pseudomonas sp. BIOMIG1, have been isolated and studied for their ability to utilize BZC as a source of carbon and energy. nih.govacs.org Research has also identified other bacteria, such as Klebsiella, Enterobacter, and Citrobacter, as being involved in the biodegradation of BZC. nih.gov These microorganisms often possess specific enzymes, like amine oxidases, that initiate the degradation process. nih.gov
Sorption and Partitioning Dynamics in Environmental Matrices (e.g., sediment, activated sludge)
As a cationic (positively charged) surfactant, benzethonium chloride has a strong tendency to adsorb to negatively charged surfaces. uwo.ca In environmental systems, this means BZC readily binds to organic matter and particulate matter found in soil, sediment, and activated sludge in WWTPs. bohrium.comresearchgate.netresearchgate.net This process, known as sorption, plays a significant role in the environmental fate of BZC.
The high sorption potential of BZC means that a substantial portion of the compound is removed from the water column and becomes concentrated in sludge and sediments. bohrium.com The organic carbon-normalized adsorption coefficient (Koc) for similar QACs is high, indicating a strong tendency to associate with the organic fraction of soils and sediments. uwo.ca This partitioning behavior reduces the concentration of freely dissolved BZC in the water, which is the form most available to and potentially toxic to aquatic organisms. researchgate.net However, it also leads to the accumulation of BZC in solid matrices, which can then become a long-term source of contamination. bohrium.com The log octanol-water partition coefficient (Log Kow) for benzethonium chloride is reported as 1.08, which provides an indication of its partitioning behavior between lipid and water phases. lgcstandards.comfluorochem.co.ukdcfinechemicals.com
Impact on Environmental Microbiological Processes (e.g., nitrification, anaerobic fermentation)
The antimicrobial properties of benzethonium chloride, while beneficial for disinfection, can have unintended consequences for essential microbiological processes in the environment and in wastewater treatment systems. clemson.edu
Nitrification: This two-step process, carried out by distinct groups of bacteria (ammonia-oxidizing bacteria, AOB, and nitrite-oxidizing bacteria, NOB), is a crucial part of the nitrogen cycle and nitrogen removal in WWTPs. clemson.edu Studies have shown that BZC can inhibit nitrification. nih.govresearchgate.net Interestingly, research indicates that NOB are more sensitive to BZC than AOB. researchgate.net This selective inhibition can lead to the accumulation of nitrite, a condition known as partial nitrification. researchgate.netresearchgate.net While complete inhibition of nitrification is undesirable, controlled partial nitrification can be advantageous in certain advanced wastewater treatment strategies. researchgate.net
Anaerobic Fermentation: This process is vital for the breakdown of organic matter in the absence of oxygen, such as in anaerobic digesters in WWTPs. Benzethonium chloride has been shown to affect the anaerobic fermentation of waste activated sludge. nih.gov Its impact can be dose-dependent, with low concentrations potentially stimulating the production of short-chain fatty acids, while higher concentrations can inhibit later stages of the process, such as methanogenesis. nih.govresearchgate.net
Methodologies for Ecological Risk Assessment in Aquatic Systems
Assessing the ecological risk of chemicals like benzethonium chloride involves a structured approach that compares environmental exposure concentrations with concentrations known to cause harm to aquatic organisms. nih.govresearchgate.net
A common methodology is the risk quotient (RQ) method, which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov
Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance in the environment, derived from monitoring data and environmental fate models. nih.govcanada.ca These models consider factors like usage volume, release from WWTPs, dilution in receiving waters, and degradation and partitioning processes. nih.gov
Predicted No-Effect Concentration (PNEC): This is the concentration below which adverse effects on the ecosystem are not expected to occur. acs.org It is typically derived from ecotoxicity data from single-species laboratory tests (e.g., on fish, invertebrates, and algae) by applying an assessment factor to account for uncertainties and to protect the most sensitive species. canada.ca
If the RQ is less than 1, the risk is generally considered to be low. An RQ greater than 1 suggests a potential for adverse ecological effects, which may warrant further investigation or risk management measures. nih.gov Ecological risk assessments for BZC have indicated that while risks in surface water and soil are likely low under current exposure scenarios, the potential for risk in sediment, where the compound can accumulate, is more uncertain and may require further study. nih.govcleaninginstitute.org
Advanced Analytical Techniques for Benzethonium Chloride Research
Spectrophotometric Methods for Quantification (e.g., UV-Vis, Chromotropic Acid Azo Dyes)
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of benzethonium (B1203444) chloride. These methods are often based on the formation of ion-pair complexes that can be measured using UV-Visible spectrophotometry.
One common approach involves the use of chromotropic acid azo dyes. ekb.egekb.eg Studies have shown that benzethonium chloride can form ion-pairs with dyes such as arsenazo (I), arsenazo (III), SPADNS, chromotrope 2R, and chromotrope 2B. ekb.egekb.eg These complexes are then extracted into an organic solvent like methylene (B1212753) chloride and their absorbance is measured at specific wavelengths. ekb.egekb.eg For instance, the ion-pair with chromotrope 2R exhibits maximum absorbance at 530 nm, while the complex with arsenazo (III) shows maximum absorbance at 540 nm. ekb.egekb.eg These methods demonstrate good sensitivity and linearity over specific concentration ranges, making them suitable for determining benzethonium chloride in pharmaceutical preparations. ekb.egekb.eg
Another spectrophotometric technique utilizes bromothymol blue at a buffered pH of 7.5. nih.gov This method has proven effective for quantifying benzethonium chloride in concentrations ranging from 0 to 300 µg/ml. nih.gov Additionally, online kinetic ultraviolet-visible spectroscopy has been employed to monitor the adsorption of benzethonium chloride onto nonwoven wipes by tracking its characteristic absorption peak at 269 nm. researching.cn
A study detailed five sensitive and accurate spectrophotometric methods based on ion-pair formation with various chromotropic acid azo dyes, with detection limits ranging from 0.14 to 1.07 µg/mL. ekb.egekb.eg Another method involving ion-pair formation with orange II dye and extraction into chloroform (B151607) showed a linear calibration range of 0.25-9.0 µg mL-1 and a limit of detection of 0.054 µg mL-1. asianpubs.org
Table 1: Spectrophotometric Methods for Benzethonium Chloride Quantification
| Reagent/Method | Principle | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (µg/mL) |
|---|---|---|---|---|
| Arsenazo (I) | Ion-pair formation | 520 | 8.96-89.62 | 0.52 |
| Arsenazo (III) | Ion-pair formation | 540 | 4.48-44.81 | 1.07 |
| SPADNS | Ion-pair formation | 520 | 4.48-44.81 | 0.14 |
| Chromotrope 2R | Ion-pair formation | 530 | 4.48-44.81 | 0.62 |
| Chromotrope 2B | Ion-pair formation | 520 | 8.96-89.62 | 0.77 |
| Orange II | Ion-pair formation | 487 | 0.25-9.0 | 0.054 |
| Bromothymol Blue | Direct assay | - | 0-300 | - |
| UV-Vis | Direct absorption | 269 | - | - |
Data sourced from multiple studies. ekb.egekb.egnih.govresearching.cnasianpubs.org
Chromatographic Methods for Separation and Identification (e.g., HPLC-DAD, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation and identification of benzethonium chloride, often with higher specificity and sensitivity than spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method. researchgate.net Reversed-phase HPLC methods have been developed using C8 or C18 columns. researchgate.netresearchgate.net Mobile phases typically consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. researchgate.netnovonordiskpharmatech.comjapsonline.com For instance, a method using a C18 column with a mobile phase of methanol and 262 mM ammonium acetate (80/20, v/v) was developed for the determination of benzethonium chloride in vaccines. researchgate.net This HPLC-DAD method demonstrated a limit of detection (LOD) of 0.5 ppm and a limit of quantitation (LOQ) of 1.5 ppm. researchgate.net Another HPLC method for analyzing benzethonium chloride in a disinfectant utilized a C18 column with a mobile phase of 0.01% aqueous triethylamine (B128534) (pH 2.5) and acetonitrile (40:60 v/v), with detection at 215 nm. nih.govresearchgate.net
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), provides an alternative for benzethonium chloride analysis. nih.govresearchgate.net Since benzethonium chloride is a quaternary ammonium salt and non-volatile, it typically undergoes thermal dissociation in the GC inlet into products like benzyl (B1604629) chloride and an amine, which are then separated and detected. researchgate.net A GC-FID method for a disinfectant used a ZB-WAX plus capillary column with a temperature gradient and helium as the carrier gas. nih.govproquest.com GC/MS has been successfully used to identify and quantify benzethonium chloride in commercial grapefruit seed extracts, demonstrating its utility as a fast and sensitive analytical approach. researchgate.netbas.bg
Table 2: Chromatographic Conditions for Benzethonium Chloride Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC-DAD | Endcapped C18 | Methanol/262 mM Ammonium Acetate (80/20, v/v) | DAD | Anthrax Vaccine researchgate.net |
| HPLC-DAD | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Acetonitrile/0.2 M Ammonium Acetate (50:50, v/v) | DAD (262 nm) | Wastewater |
| UHPLC | ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm) | Ammonium phosphate buffer (pH 3.3; 10 mM) and Methanol/Acetonitrile (85/15, v/v) | UV (214 nm) | Drug Formulation novonordiskpharmatech.com |
| GC-FID | ZB-WAX plus (30 m × 0.25 mm) | Helium | FID | Disinfectant nih.govproquest.com |
| GC/MS | - | - | MS | Grapefruit Seed Extract researchgate.netbas.bg |
Data compiled from various research articles. researchgate.netnovonordiskpharmatech.comnih.govresearchgate.netproquest.combas.bg
Mass Spectrometry-Based Characterization of Benzethonium Chloride and its Metabolites
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of benzethonium chloride and its transformation products. It is often coupled with chromatographic separation techniques like LC or GC, or used with direct infusion methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for analyzing benzethonium chloride in complex matrices. plos.orgnih.gov This technique has been used for assessing exposure to quaternary ammonium compounds from air and surface samples. nih.govcdc.gov The use of multiple reaction monitoring (MRM) enhances specificity and minimizes matrix effects. nih.govcdc.gov One LC-MS/MS method for analyzing benzethonium chloride in soil and sewage sludge reported limits of quantification ranging from 0.1 to 2.1 µg kg-1. plos.org
Direct infusion electrospray ionization mass spectrometry (ESI-MS) has also been employed to confirm the presence of benzethonium chloride in commercial samples. bas.bgresearchgate.net In positive mode ESI-MS, benzethonium chloride typically shows a prominent peak corresponding to the intact cation. researchgate.net
Research on the metabolism of benzalkonium chlorides (a related group of compounds) in human liver microsomes has utilized LC-MS to identify various metabolites. nih.govacs.org These studies revealed that metabolism occurs via oxidation on the alkyl chain, leading to the formation of ω-hydroxy, (ω−1)-hydroxy, ketone, and carboxylic acid derivatives. nih.govacs.org Similar metabolic pathways involving ω-oxidation followed by α- or β-oxidation have been proposed for benzalkonium chlorides in wastewater treatment, leading to a series of chain-shortened carboxylic acid metabolites. researchgate.netau.dk These findings highlight the power of mass spectrometry in elucidating the biotransformation pathways of benzethonium chloride.
Table 3: Identified Metabolites of Benzalkonium Chlorides (BACs) via Mass Spectrometry
| Parent Compound | Metabolic Process | Resulting Metabolite | Analytical Technique |
|---|---|---|---|
| C10-BAC | ω-hydroxylation | ω-hydroxy-C10-BAC | LC-MS nih.govacs.org |
| C10-BAC | (ω−1)-hydroxylation | (ω−1)-hydroxy-C10-BAC | LC-MS nih.govacs.org |
| C10-BAC | Further Oxidation | (ω, ω−1)-diol-C10-BAC | LC-MS nih.govacs.org |
| C10-BAC | Further Oxidation | (ω−1)-ketone-C10-BAC | LC-MS nih.govacs.org |
| C10-BAC | Further Oxidation | ω-carboxylic acid-C10-BAC | LC-MS nih.govacs.org |
| BACs (C12, C14, C16) | β-oxidation of ω-COOH BACs | Chain-shortened ω-COOH BACs (C4, C6, C8) | LC-MS researchgate.net |
Data based on studies of benzalkonium chlorides, which are structurally related to benzethonium chloride. nih.govacs.orgresearchgate.net
Electrometric and Ion-Selective Sensor Techniques for Detection
Electrometric methods, particularly those using ion-selective electrodes (ISEs), provide a valuable alternative for the direct and rapid determination of benzethonium chloride. ekb.egrsc.org These sensors operate on the principle of potentiometry, measuring the potential difference that arises across a selective membrane in response to the activity of the target ion. rsc.org
ISEs for benzethonium chloride are typically based on the incorporation of an ion-pair, such as benzethonium-tetraphenylborate, into a membrane matrix. nih.gov Both polymer membrane electrodes and chemically modified carbon paste electrodes (CMCP) have been developed. nih.gov These sensors have demonstrated good sensitivity and a wide linear response range. For example, a study reported a linear range of 5.97×10⁻⁷ to 1.00×10⁻³ mol L⁻¹ and a detection limit of 3.92×10⁻⁷ mol L⁻¹ for a membrane sensor. nih.gov
A key advantage of ISEs is their ability to perform measurements in colored or turbid samples without extensive sample preparation. rsc.org They can be used for direct potentiometry or as endpoint indicators in potentiometric titrations. nih.gov For instance, these sensors have been successfully used to titrate anionic surfactants like sodium lauryl ether sulphate (SLES) and sodium dodecyl sulphate (SDS) using benzethonium chloride as the titrant. nih.gov The development of 3D-printed ion-selective membranes represents a recent innovation, offering a low-cost and mass-producible option for creating sensors for related compounds like benzalkonium chloride. researchgate.net
Table 4: Performance Characteristics of Ion-Selective Sensors for Benzethonium Chloride
| Sensor Type | Ion-Pair/Active Component | Linear Range (mol L⁻¹) | Limit of Detection (mol L⁻¹) | pH Range | Response Time |
|---|---|---|---|---|---|
| Membrane Sensor | Benzethonium-tetraphenylborate | 5.97×10⁻⁷ to 1.00×10⁻³ | 3.92×10⁻⁷ | 2.0-10.0 | <10s |
| CMCP Sensor | Benzethonium-tetraphenylborate | 5.96×10⁻⁷ to 3.03×10⁻³ | 3.40×10⁻⁷ | 2.0-10.0 | <10s |
Data from a study on chemically modified sensors. nih.gov
Applications of Analytical Methods in Environmental and Biological Matrices
The analytical methods described are frequently applied to determine the presence and concentration of benzethonium chloride in diverse and complex samples, including environmental and biological matrices.
In environmental analysis , the focus is often on detecting benzethonium chloride in samples like wastewater, soil, and sewage sludge due to its use in disinfectants and cleaning agents. plos.org HPLC-DAD and LC-MS/MS are the predominant techniques for these applications because of their high sensitivity and selectivity, which are necessary to overcome matrix interference. plos.org For instance, an HPLC-DAD method was developed to analyze benzalkonium chlorides in wastewater after a solid-phase extraction (SPE) step to concentrate the analytes. Similarly, a robust method involving ultrasonic extraction, SPE cleanup, and LC-MS/MS quantification was established for analyzing quaternary ammonium compounds, including benzethonium chloride, in soil and sewage sludge. plos.org This method detected concentrations of a related compound, BAC-C12, up to 81 μg kg-1 in soil irrigated with wastewater. plos.org
In biological matrices , these methods are crucial for exposure assessment and metabolic studies. An LC-MS/MS method was developed for sampling and analyzing benzethonium chloride on air filters and surface wipes to assess occupational exposure. nih.govcdc.gov This method was sensitive enough to quantify low levels of the compound, with detection limits in the range of 0.3 to 2 ng/ml. nih.govcdc.gov Another application involves the quantification of trace levels of benzalkonium chloride on skin, where samples are collected with a special tape and analyzed by flow injection ionspray mass spectrometry–mass spectrometry. rsc.org Furthermore, LC-MS techniques have been instrumental in identifying metabolites of related compounds in human liver microsomes and urine, providing insight into how the human body processes these substances. nih.govresearchgate.net
Interactions with Non Human Biological Systems and Cellular Models
In Vitro Studies on Non-Human Cell Lines
Benzethonium (B1203444) chloride has demonstrated notable anticancer properties across a variety of non-human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of key cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Research has identified benzethonium chloride as a compound with broad-spectrum antitumor activity. nih.gov Studies have shown its effectiveness in reducing the viability of various cancer cells, including those of the head and neck, lung, and bone.
The primary mechanism behind its anticancer effect is the induction of apoptosis. In FaDu (hypopharyngeal squamous cancer) cells, benzethonium chloride treatment leads to the activation of caspases, a family of proteases that are central to the apoptotic process. nih.govmedchemexpress.com Specifically, it activates caspase-2, caspase-8, caspase-9, and caspase-3. drugbank.com This process is initiated by the dysregulation of mitochondria and the rough endoplasmic reticulum. drugbank.com A loss of mitochondrial membrane potential is observed, which precedes an increase in cytosolic calcium levels and eventual cell death. nih.gov In lung cancer cell lines A549 and H1299, benzethonium chloride also triggers apoptosis, confirmed by an increase in the expression of cleaved caspase-3 and cleaved PARP. nih.gov
A significant aspect of benzethonium chloride's mechanism is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. frontiersin.org In head and neck squamous cell carcinoma (HNSCC) cell lines such as CAL27 and FaDu, benzethonium chloride has been identified as a potent STAT3 inhibitor. frontiersin.orgnih.gov It is proposed to bind directly to the SH2 domain of STAT3, which prevents its dimerization and subsequent translocation to the nucleus. frontiersin.orgresearchgate.net This inhibition downregulates downstream proteins like Mcl-1, leading to mitochondria-mediated apoptosis. frontiersin.orgnih.gov
Furthermore, benzethonium chloride affects the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, although its effects can vary depending on the cancer type. In osteosarcoma cells, it suppresses proliferation, migration, and invasion by repressing ERK1/2 signaling. frontiersin.orgmdpi.com Conversely, in some lung cancer studies, it was found to activate the p38 signaling pathway without affecting ERK activation. frontiersin.orgnih.gov However, in HNSCC cells, it has been shown to significantly decrease the phosphorylation of JNK, ERK, and p38. frontiersin.orgnih.gov
The effective dose of benzethonium chloride varies between cell lines. For instance, the dose required to decrease cell viability by 50% (EC50) after 48 hours was approximately 3.8 µM for FaDu cells and 5.3 µM for C666-1 (nasopharyngeal cancer) cells. medchemexpress.comdrugbank.com
Table 1: Anticancer Activity of Benzethonium Chloride in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mechanisms of Action | Observed Effects | Citations |
| FaDu | Hypopharyngeal Squamous Carcinoma | Apoptosis induction, Caspase activation, STAT3 inhibition, Mitochondrial dysregulation | Reduced cell viability, Ablated tumor-forming ability | nih.govmedchemexpress.comdrugbank.comfrontiersin.org |
| C666-1 | Nasopharyngeal Carcinoma | Apoptosis induction | Reduced cell viability | nih.govdrugbank.com |
| A549 | Lung Cancer | Apoptosis induction, p38-mediated Cyclin D1 degradation | Suppressed cell viability, Inhibited colony formation | nih.gov |
| H1299 | Lung Cancer | Apoptosis induction, p38-mediated Cyclin D1 degradation | Suppressed cell viability, Inhibited colony formation | nih.gov |
| CAL27 | Head and Neck Squamous Cell Carcinoma | STAT3 inhibition, Apoptosis induction | Inhibited proliferation | frontiersin.orgnih.gov |
| Osteosarcoma Cells | Osteosarcoma | Repression of ERK1/2 signaling | Suppressed proliferation, migration, and invasion | frontiersin.orgmdpi.com |
Interactions with Specific Biological Transport Systems (e.g., organic cation transporters)
Benzethonium chloride and structurally related benzalkonium chlorides (BACs) interact with biological transport systems, specifically organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. nih.govresearchgate.net These transporters are crucial for the disposition and potential toxicity of many substances.
Studies using cell lines expressing human organic cation transporters (hOCT1, hOCT2, hOCT3) and human multidrug and toxin extrusion proteins (hMATE1, hMATE2K) have shown that BACs, including those with structures similar to benzethonium chloride, act as both inhibitors and substrates of these transporters. nih.govresearchgate.net The inhibitory concentrations (IC50) were found to be in the micromolar range. nih.govresearchgate.net
The short-chain BACs, in particular, were identified as substrates for these transport systems. nih.gov This interaction suggests that transporters like hOCT1, hOCT2, hOCT3, and hMATE1 may play a significant role in the tissue-specific accumulation and potential toxicity of these compounds. nih.govcolumbia.edu For example, hOCT2 and hMATE1 are believed to contribute to the renal accumulation of certain BACs. nih.govnih.gov This active transport is a key factor in understanding the biodistribution and toxicology of these compounds in biological systems. nih.govnih.gov
Studies on Animal Models for Mechanistic Insights (e.g., oxidative stress in fish hepatic tissue)
Studies on animal models, particularly fish, have provided insights into the ecotoxicological effects of benzethonium chloride, highlighting its capacity to induce oxidative stress.
In the common carp (B13450389) (Cyprinus carpio), exposure to benzethonium chloride at a concentration of 1 mg/L for 96 hours resulted in significant oxidative stress in the hepatic tissue. mdpi.comresearchgate.net This was evidenced by a marked decrease in the activity of several antioxidant enzymes. The activities of catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione S-transferase were reduced by 44%, 31%, 30%, and 45%, respectively, compared to the control group. mdpi.comresearchgate.net Additionally, the activity of glucose-6-phosphate dehydrogenase decreased, leading to a reduction in NADPH formation and a subsequent 50% drop in the level of reduced glutathione (GSH), a critical non-enzymatic antioxidant. mdpi.comresearchgate.net These biochemical changes correlated with an increase in lipid peroxidation and morphological alterations in the liver, such as cytoplasmic vacuolization and nuclear hypertrophy. mdpi.comresearchgate.net
Similar effects were observed in tilapia (Oreochromis mossambicus) following sublethal exposure to benzalkonium chloride. The study noted an increase in catalase (CAT), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) levels in the liver and gills, which are indicative of oxidative stress. colab.ws
Table 2: Effect of Benzethonium Chloride on Antioxidant Enzymes in Cyprinus carpio Liver after 96h Exposure
| Enzyme/Compound | Change Compared to Control | Implication | Citations |
| Catalase | ↓ 44% | Reduced capacity to neutralize hydrogen peroxide | mdpi.comresearchgate.net |
| Glutathione Peroxidase | ↓ 31% | Impaired detoxification of peroxides | mdpi.comresearchgate.net |
| Glutathione Reductase | ↓ 30% | Decreased recycling of glutathione | mdpi.comresearchgate.net |
| Glutathione S-Transferase | ↓ 45% | Reduced detoxification of xenobiotics | mdpi.comresearchgate.net |
| Reduced Glutathione (GSH) | ↓ 50% | Depletion of a major non-enzymatic antioxidant | mdpi.comresearchgate.net |
| Lipid Peroxidation (MDA) | ↑ | Increased oxidative damage to lipids | mdpi.comresearchgate.net |
Impact on Specific Non-Human Microbial Communities
Benzethonium chloride and other quaternary ammonium (B1175870) compounds like benzalkonium chlorides (BACs) have a significant impact on the structure and function of non-human microbial communities. acs.org Long-term exposure to these compounds can lead to a reduction in microbial diversity and the enrichment of resistant species, particularly Pseudomonas species. acs.orgresearchgate.net
Exposure of microbial communities to BACs has been shown to decrease their susceptibility not only to the disinfectants themselves but also to clinically relevant antibiotics such as penicillin G, tetracycline (B611298), and ciprofloxacin. acs.org This increased resistance is attributed to several mechanisms, including the degradation of the compounds and the activity of efflux pumps. acs.orgnih.gov The presence of genes like qacE/qacEΔ1, which confer resistance to quaternary ammonium compounds, has been observed to increase in activated sludge microbial communities after exposure to BAC. iwaponline.com
The coselection for antibiotic-resistant bacteria is a major concern. asm.org Studies have shown that exposure to BAC can select for bacteria carrying integrative and conjugative elements that encode for both a BAC efflux pump and antibiotic resistance genes. asm.org This suggests that the widespread use of these disinfectants could contribute to the broader problem of antimicrobial resistance in the environment. acs.orgasm.org
Emerging Applications and Material Science Integration of Benzethonium Chloride
Incorporation into Polymer-Based Materials and Nanocomposites
The integration of benzethonium (B1203444) chloride and similar quaternary ammonium (B1175870) compounds (QACs) into polymer matrices is a burgeoning field aimed at creating advanced materials with inherent antimicrobial properties. These materials are being developed for applications ranging from water filtration membranes to biomedical devices.
When incorporated into a polymer matrix, these cationic surfactants can significantly alter the material's physicochemical properties. Research on chitosan-based nanocomposite membranes, for instance, has demonstrated that the addition of benzalkonium chloride (BKC), a structurally similar QAC, can modify pore structure, surface roughness, mechanical strength, and hydrophilicity. mdpi.comresearchgate.net Chitosan (B1678972), a biopolymer derived from chitin, is a popular choice for these composites due to its own antibacterial activity and ease of modification. mdpi.com However, chitosan membranes can have limitations in stability and mechanical strength, which can be improved through the creation of nanocomposites. mdpi.com
Another innovative approach involves using interpenetrating polymer network (IPN) microgels as carriers for QACs like benzalkonium chloride. mdpi.comnih.gov Polyelectrolyte IPN microgels, such as those made from poly-N-isopropylacrylamide and polyacrylic acid, can efficiently absorb the compound. mdpi.comnih.gov The resulting complex can be used as a stable aqueous colloidal suspension or as a component for creating soft, free-standing films with potent antiseptic properties. mdpi.comnih.gov The interaction between the polymer nanosystem and bacterial cells is reported to be more pronounced compared to that of monomeric surfactants, indicating a cooperative effect. mdpi.com
The table below summarizes the observed effects of incorporating a representative QAC (Benzalkonium Chloride) into a chitosan-based nanocomposite membrane, illustrating the typical modifications seen when such compounds are integrated into polymer systems.
| Property | Observation with Increased QAC Content | Reference |
| Mechanical Strength | Enhanced (from 31.2 to 45.8 MPa) | mdpi.comresearchgate.net |
| Elongation at Break | Increased (from 45% to 109%) | mdpi.comresearchgate.net |
| Porosity | Increased | mdpi.comresearchgate.net |
| Surface Roughness | Increased (Ra from 45.15 to 145.35 nm) | mdpi.comresearchgate.net |
| Hydrophilicity | Decreased (Water contact angle increased from 56.3° to 82.8°) | mdpi.comresearchgate.net |
| Average Pore Size | Decreased (from 32.64 to 10.08 nm) | mdpi.comresearchgate.net |
These polymer-QAC composites hold promise for developing materials that actively resist biofouling, a major issue in applications like water treatment membranes and medical implants. mdpi.com
Role in Surface Coatings for Enhanced Biocidal Properties
Benzethonium chloride and other QACs are being extensively researched as active components in surface coatings to prevent microbial colonization and biofilm formation. mdpi.com These "contact-killing" coatings are designed to be effective against a broad spectrum of bacteria, fungi, and certain viruses. mdpi.com The primary mechanism relies on the positively charged quaternary ammonium groups that interact with and disrupt the negatively charged cell membranes of microbes. jmst.org
Several strategies are employed to create these antimicrobial surfaces:
Direct Incorporation: The biocidal agent is mixed into a coating formulation, such as an epoxy or a polymer resin. A study on a silane-based epoxy-biocide hybrid coating containing benzalkonium chloride, bronopol, and isothiazoline demonstrated excellent corrosion inhibition and anti-biofilm properties on carbon steel. bohrium.com
Surface Grafting/Immobilization: The QAC molecules are chemically bonded to the surface of a material. This method is advantageous as it can prevent the leaching of the biocide into the environment. mdpi.com
Formation of Biocidal Salts: Benzethonium chloride can be reacted with other compounds, like sodium silicate (B1173343) (water glass), to form new silica (B1680970) materials with stably bound biocidal activity. ichtj.waw.pl These materials can then be used as additives in building materials or resins. ichtj.waw.pl
Research has shown that coatings containing QACs can significantly reduce biofilm growth on various substrates. mdpi.com For example, surface-coating membranes with benzalkonium chloride is a known method to combat biofouling. mdpi.com Similarly, polymer films created from IPN microgels loaded with benzalkonium chloride have shown efficacy against bacteria like Bacillus subtilis and S. aureus, making them suitable for use as stable surface coatings or as components in biomedical devices. mdpi.comnih.gov The development of these coatings is critical in healthcare settings to reduce hospital-acquired infections and in industrial applications to prevent biofouling in pipelines and on marine equipment. mdpi.combohrium.com
Applications in Corrosion Inhibition Mechanisms
The unique chemical structure of benzethonium chloride makes it an effective corrosion inhibitor for various metals and alloys, particularly in acidic and neutral-alkaline environments. swcc.gov.saresearchgate.netnih.gov Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
The mechanism of inhibition involves several key interactions:
Electrostatic Attraction: In solution, the benzethonium chloride molecule possesses a positively charged quaternary nitrogen atom. nih.gov This allows it to be electrostatically attracted to and adsorb onto metal surfaces that are negatively charged, which is often the case in corrosive media. nih.gov
Physical Adsorption: The large molecular size and high dipole moment of benzethonium chloride enhance its physical adsorption onto the metal surface, creating a protective film. researchgate.netnih.gov
Anodic Inhibition: In acidic solutions, protonated benzethonium chloride can act as an anodic inhibitor. swcc.gov.sa It concentrates its electron density around the quaternary nitrogen group for interaction with the metal, which increases the metal's tendency towards passivation. swcc.gov.sa
Adsorption Isotherm: Studies show that the adsorption process often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net
Research has demonstrated the high efficiency of benzethonium chloride as a corrosion inhibitor for different metals under various conditions.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency | Reference |
| 316L Stainless Steel | 1 M H₂SO₄ | 2.9 x 10⁻⁴ M (CMC) | Optimum performance achieved around the CMC | swcc.gov.sa |
| Tungsten (W) | pH 7 and pH 11 | 0.01 wt% | ~90% | researchgate.netnih.gov |
| Carbon Steel | Chlorella vulgaris culture | 30 mg/L | 95% (weight loss), 96% (electrochemical) | jmst.org |
The application of benzethonium chloride as a corrosion inhibitor is particularly relevant for industrial processes such as acid cleaning of heat exchangers and post-chemical mechanical planarization (post-CMP) cleaning in the semiconductor industry. swcc.gov.sanih.gov
Conceptual Research on Advanced Drug Delivery Systems
Conceptual research is exploring the potential of benzethonium chloride and similar QACs in the design of advanced drug delivery systems. While much of the direct research has utilized the closely related benzalkonium chloride (BAK), the findings provide a strong conceptual framework for the potential roles of benzethonium chloride. These roles primarily center on enhancing drug permeability and acting as a component in novel drug carriers.
One key area of research is its use as a penetration enhancer. arvojournals.orgarvojournals.orgnih.gov Studies on transscleral drug delivery have shown that BAK can increase the concentration of drugs in the vitreous and retina-choroid. arvojournals.orgarvojournals.orgnih.gov It is believed that cationic surfactants like BAK act on the tight junctions between cells, thereby increasing the penetration of drug molecules through biological membranes. arvojournals.org This property could be harnessed to improve the delivery of therapeutics to specific tissues.
Another promising avenue is the incorporation of these compounds into nanocarriers for targeted or controlled release.
Clay Mineral-Based Carriers: Benzalkonium chloride has been successfully incorporated into clay minerals like montmorillonite (B579905) and palygorskite. researchgate.net These organo-clay composites can act as drug carriers, exhibiting an initial burst release followed by a sustained release of the active compound. researchgate.net Such systems are being considered for applications in industries like dental care. researchgate.net
Polymeric Nanocapsules: Recent research has focused on fabricating tailorable polycaprolactone (B3415563) nanocapsules that incorporate benzalkonium chloride. biorxiv.org These nanocapsules can be coated with targeting peptides to achieve specific delivery to cells, such as pancreatic β-cells, for treating diseases like Type 1 Diabetes. biorxiv.org
The table below summarizes key findings from research on benzalkonium chloride (BAK) in drug delivery, illustrating the concepts applicable to benzethonium chloride.
| Drug Delivery System / Application | Key Finding | Potential Implication | Reference |
| Transscleral Drug Delivery | BAK increased concentrations of betamethasone (B1666872) 21-phosphate and 20-kDa dextran (B179266) in the retina-choroid. | May improve ocular penetration of drugs in a transscleral delivery system. | arvojournals.orgarvojournals.orgnih.gov |
| Clay Mineral Carriers | Incorporation into palygorskite or montmorillonite resulted in a sustained release profile over 24 hours. | Promising materials for use as antibacterial fillers with controlled release properties. | researchgate.net |
| Polycaprolactone Nanocapsules | Peptide-coated nanocapsules successfully delivered both hydrophobic and hydrophilic cargo to human β-cells. | Opens avenues for targeted therapies with improved efficacy and reduced off-target effects. | biorxiv.org |
These studies highlight the conceptual promise of using benzethonium chloride as a functional excipient in advanced drug delivery systems to overcome biological barriers and achieve targeted therapeutic effects.
Q & A
Q. How can Benzethonium chloride be reliably identified and quantified in pharmaceutical formulations?
Methodological Answer: Benzethonium chloride can be identified and quantified using high-performance liquid chromatography (HPLC) with UV detection. The USP monograph specifies:
- Chromatographic conditions : A C18 column, mobile phase of triethylamine buffer (pH 3.0), and detection at 274 nm .
- System suitability : Resolution ≥7.0 between Benzethonium chloride and methylbenzethonium chloride peaks, tailing factor ≤2.0, and relative standard deviation (RSD) ≤1.0% .
- Quantification : A standard calibration curve is constructed using USP-certified reference material (97.0–103.0% purity) .
For identification, infrared (IR) spectroscopy and silver nitrate precipitation tests (white precipitate insoluble in nitric acid) are also employed .
Q. What are the stability considerations for Benzethonium chloride in aqueous solutions?
Methodological Answer: Benzethonium chloride solutions are stable within pH 4.8–7.0. Outside this range, degradation or precipitation may occur due to reversion to free amine forms . Stability testing protocols include:
Q. What are the primary applications of Benzethonium chloride in biomedical research?
Methodological Answer: Benzethonium chloride is used as:
- Antimicrobial agent : At 0.01–0.13% concentrations in topical formulations, validated by zone-of-inhibition assays against Staphylococcus aureus and Pseudomonas aeruginosa .
- Preservative : In ophthalmic solutions (≤0.02%) and injectables, with efficacy confirmed by USP <51> antimicrobial effectiveness testing .
- Apoptosis inducer : In cancer cell lines (e.g., FaDu hypopharyngeal carcinoma), assessed via MTS viability assays and caspase-3 activation .
Advanced Research Questions
Q. How does Benzethonium chloride induce apoptosis in cancer cells, and what methodologies are used to study this mechanism?
Methodological Answer: Benzethonium chloride triggers mitochondrial-mediated apoptosis via:
- Loss of mitochondrial membrane potential (ΔΨM) : Measured using JC-1 dye and flow cytometry, with ΔΨM collapse preceding cytosolic Ca²⁺ influx .
- Caspase activation : Caspase-3/7 activity quantified via fluorogenic substrates (e.g., DEVD-AMC) in FaDu cells after 12-hour exposure .
- In vivo validation : Xenograft models (e.g., SCID mice) treated with 5 mg/kg intraperitoneal doses show tumor growth inhibition, assessed by caliper measurements and histopathology .
Q. What analytical strategies are recommended for resolving discrepancies in antimicrobial efficacy data for Benzethonium chloride?
Methodological Answer: Discrepancies may arise from formulation interference (e.g., surfactants, pH shifts) or microbial resistance. Mitigation strategies include:
- Adsorption studies : Dynamic UV spectroscopy (274 nm) to quantify nonwoven material interactions, modeled via Weber-Morris diffusion kinetics .
- Neutralization assays : Adding lecithin or polysorbate 80 to counteract surfactant inactivation in in vitro time-kill studies .
- Biofilm models : Testing efficacy against Candida albicans biofilms using crystal violet staining and confocal microscopy .
Q. How can researchers differentiate Benzethonium chloride from its methyl derivative in chromatographic analysis?
Methodological Answer: Methylbenzethonium chloride (a structural analog) can be resolved via:
- HPLC retention times : Methylbenzethonium elutes later (relative retention time = 1.0 vs. 0.7 for Benzethonium) under USP conditions .
- Mass spectrometry (LC-MS) : Methylbenzethonium shows a +14 Da mass shift due to the additional methyl group .
- TLC differentiation : Using silica gel plates with chloroform-methanol-ammonia (75:25:4) mobile phase; Rf values differ by 0.2 .
Q. What methodologies are used to assess impurity profiles in Benzethonium chloride batches?
Methodological Answer: Impurity analysis follows USP guidelines:
- Organic impurities : HPLC with a limit test for unspecified impurities (≤0.10%) and quantification of benzyl chloride derivatives (e.g., benzaldehyde) .
- Inorganic residues : Atomic absorption spectroscopy for sodium chloride (≤0.1%) and ICP-MS for heavy metals .
- Nitrosamine screening : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ppb, though current data indicate no detectable nitrosamines .
Q. How does Benzethonium chloride interact with ion channels, and what experimental models are used to study this?
Methodological Answer: Benzethonium chloride inhibits HERG potassium channels:
- Patch-clamp electrophysiology : IC₅₀ values of 4–17 nM in HEK293 cells expressing HERG, with voltage- and use-dependent block .
- Channel activation kinetics : Shift in activation I-V curves (hyperpolarized by 10–15 mV) assessed via voltage-step protocols .
- Cardiotoxicity screening : Langendorff-perfused heart models to evaluate QT prolongation risks .
Data Contradiction Analysis
Q. How should researchers address conflicting data on Benzethonium chloride’s efficacy against gram-negative bacteria?
Methodological Answer: Conflicts arise from strain variability and formulation interference. Recommended approaches:
- Standardized testing : Follow CLSI M07-A11 guidelines with cation-adjusted Mueller-Hinton broth and 0.5 McFarland inoculum .
- Efflux pump inhibition : Combine with phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .
- Comparative studies : Cross-reference with benzalkonium chloride (a related quaternary ammonium compound) using checkerboard synergy assays .
Q. What experimental controls are critical when studying Benzethonium chloride’s cytotoxicity?
Methodological Answer: Key controls include:
- Solvent controls : DMSO (≤0.1%) to rule out vehicle effects .
- Positive controls : Cisplatin (166.6 μM) for apoptosis validation .
- Matrix controls : Cell culture media with serum proteins to mimic in vivo binding .
- Impurity controls : Spiked samples with benzyl alcohol (0.1%) to assess impurity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
